molecular formula C11H17N3O3S B3014258 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole CAS No. 1019105-76-0

1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole

Cat. No.: B3014258
CAS No.: 1019105-76-0
M. Wt: 271.34
InChI Key: DYPJFKAJWLCEBQ-UHFFFAOYSA-N
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Description

1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is a pyrazole-based compound featuring a sulfonamide moiety at the 4-position, with acetyl and methyl groups at the 1-, 3-, and 5-positions. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The acetyl group enhances metabolic stability, while the pyrrolidinylsulfonyl substituent likely improves solubility and target binding affinity due to its hydrogen-bonding capacity . This compound’s structural framework aligns with trends in medicinal chemistry, where sulfonamide-containing pyrazoles are prioritized for their bioactivity and synthetic versatility .

Properties

IUPAC Name

1-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-8-11(9(2)14(12-8)10(3)15)18(16,17)13-6-4-5-7-13/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPJFKAJWLCEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts to facilitate the cyclization and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole has been investigated for its potential analgesic and anti-inflammatory effects. Studies have shown that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study: COX Inhibition
In a study published by the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for COX-1 and COX-2 inhibition. The results indicated that certain modifications to the pyrazole ring enhanced anti-inflammatory activity, suggesting that 1-acetyl derivatives may similarly affect these pathways .

Material Sciences

Polymer Chemistry
In material sciences, 1-acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is utilized as a building block for synthesizing novel polymers. Its unique functional groups allow for the development of materials with specific thermal and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Polyurethane20050Coatings
Epoxy Resin18070Adhesives
Thermoplastic Elastomer22030Flexible Components

Agrochemical Applications

Pesticide Development
The compound has shown promise in agrochemical applications, particularly as a precursor for developing new pesticides. Its ability to interact with biological systems makes it suitable for targeting specific pests while minimizing environmental impact.

Case Study: Insecticidal Activity
Research conducted by the International Journal of Pest Management demonstrated that pyrazole derivatives exhibit potent insecticidal properties against common agricultural pests. The study highlighted that modifications to the pyrrolidinylsulfonyl group significantly enhanced efficacy .

Mechanism of Action

The mechanism of action of 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity to enzymes or receptors. The sulfonyl group can participate in redox reactions, modulating the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Pyrazole Derivatives

Compound Name Substituents at Positions Key Functional Groups Biological Activities References
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole 1-Acetyl, 3,5-dimethyl, 4-pyrrolidinylsulfonyl Sulfonamide, acetyl, methyl Antimicrobial, enzyme inhibition*
1-Acetyl-3,5-diphenyl-4,5-dihydropyrazole 1-Acetyl, 3,5-diphenyl, 4,5-dihydro Acetyl, phenyl, dihydro MAO-A inhibition (IC₅₀: 0.2–1.2 μM)
1-Acetyl-3,5-diaryl-4-sulfonamide pyrazoles 1-Acetyl, 3,5-diaryl, 4-sulfonamide Sulfonamide, acetyl, aryl Antifungal (MIC: 10–70 μg/mL)
1-Ethyl-3,5-dimethyl-4-(piperazinylsulfonyl)pyrazole 1-Ethyl, 3,5-dimethyl, 4-piperazinylsulfonyl Sulfonamide, alkyl Not reported (structural analog)

Notes:

  • Methyl vs.
  • Sulfonamide Variations : Pyrrolidinylsulfonyl groups may offer better solubility than aryl-sulfonamides due to the pyrrolidine ring’s basicity .
  • Acetyl vs. Ethyl Groups : The acetyl group at position 1 improves metabolic stability compared to alkyl groups like ethyl .

Table 2: Activity Profiles of Pyrazole Derivatives

Compound Target Activity Efficacy Data Mechanism Insights References
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole Antimicrobial MIC: 10–50 μg/mL (bacteria/fungi) Disrupts microbial membrane integrity
1-Acetyl-3,5-diphenyl-4,5-dihydropyrazole Monoamine oxidase (MAO) inhibition IC₅₀: 0.2 μM (MAO-A selective) Competitive inhibition via H-bonding
1-Acetyl-3,5-diaryl-4-sulfonamide pyrazoles Anti-inflammatory 70% edema inhibition (carrageenan model) COX-2 suppression

Key Findings :

  • Antimicrobial Activity : The target compound’s pyrrolidinylsulfonyl group likely enhances activity against Gram-negative bacteria compared to aryl-sulfonamide analogs, which show broader antifungal efficacy .
  • Enzyme Inhibition : Unlike MAO-inhibiting diphenyl derivatives , the target compound’s methyl groups may limit π-π stacking interactions, redirecting activity toward microbial targets.

Physicochemical and Stability Comparisons

Table 3: Physicochemical Properties

Compound Thermal Stability (°C) Solubility (LogP) Hydrogen-Bonding Capacity References
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole >200 (decomposition) 2.1 (moderate lipophilicity) High (sulfonamide + pyrrolidine)
3,5-Dimethyl-4-(4-nitrophenyl)pyrazole 180–200 3.5 (high lipophilicity) Moderate (nitro group)
1-Acetyl-3,5-diphenyl-4-sulfonamide ~150 4.0 (low solubility) Low (aryl groups dominate)

Insights :

  • The target compound’s pyrrolidinylsulfonyl group improves aqueous solubility compared to nitro- or aryl-substituted analogs, critical for bioavailability .
  • Methyl groups enhance thermal stability via steric protection of the pyrazole core .

Biological Activity

1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of 1-acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of 1-acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole can be represented as follows:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a pyrazole ring substituted with an acetyl group and a pyrrolidinylsulfonyl moiety, which may contribute to its biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, specific compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76%86%1
Compound A61%76%10
Compound B85%93%10

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. For example, a series of novel pyrazole compounds were tested against various bacterial strains, including E. coli and S. aureus. One particular derivative exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound CE. coli25
Compound DS. aureus32
Standard AntibioticAmpicillin20

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been highlighted in recent studies. Some compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cancer progression. For instance, certain derivatives showed IC50 values lower than those of established chemotherapeutics in vitro .

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound EHeLa15
Compound FMCF-720
Standard DrugDoxorubicin10

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives for their biological activity:

  • Study on Anti-inflammatory Effects : A group synthesized various pyrazoles and evaluated their effects on TNF-α and IL-6 levels in vitro. The most effective compounds were further tested in vivo, showing significant reduction in inflammation markers in animal models .
  • Antimicrobial Evaluation : Another research team focused on the antibacterial properties of newly synthesized pyrazoles against resistant strains of bacteria. They reported that certain derivatives outperformed traditional antibiotics in terms of efficacy and safety profiles .
  • Anticancer Mechanisms : A study explored the mechanism by which specific pyrazole derivatives induce apoptosis in cancer cells. The researchers utilized flow cytometry and Western blotting techniques to elucidate the pathways involved, demonstrating that these compounds could serve as lead candidates for further drug development .

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